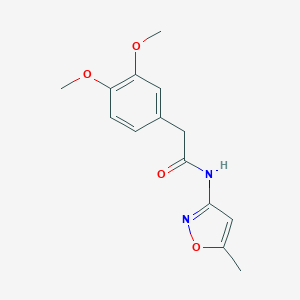
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, also known as DOAM, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist for the δ-opioid receptor, which is involved in the regulation of pain, mood, and addiction. DOAM has shown promising results in preclinical studies for the treatment of chronic pain and drug addiction.
Mecanismo De Acción
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide acts as a selective agonist for the δ-opioid receptor, which is a G protein-coupled receptor that modulates the activity of ion channels and second messenger systems in the cell. Activation of the δ-opioid receptor by 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability, resulting in analgesic and anti-addictive effects.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to produce dose-dependent analgesic effects in various animal models of pain. It has been shown to be more potent and longer-lasting than traditional opioid agonists such as morphine and fentanyl. 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has also been shown to produce anti-inflammatory effects and to reduce the development of tolerance to opioids.
In addition to its analgesic effects, 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction. It has been shown to block the reinforcing effects of cocaine and heroin, without producing the adverse side effects associated with traditional opioid agonists such as respiratory depression and sedation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several advantages for use in laboratory experiments. It is a highly selective agonist for the δ-opioid receptor, which allows for the study of the specific effects of δ-opioid receptor activation. It has also been shown to be more potent and longer-lasting than traditional opioid agonists, which reduces the amount of compound needed for experiments.
However, there are also limitations to the use of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide in laboratory experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and toxicology. There is also a lack of standardized protocols for its use in animal models of pain and addiction.
Direcciones Futuras
There are several future directions for 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide research. One area of interest is the development of more selective and potent δ-opioid receptor agonists. Another area of interest is the study of the pharmacokinetics and toxicology of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, which is necessary for the development of potential therapeutic applications.
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has also shown promise in the treatment of other conditions, such as depression and anxiety. Further research is needed to determine the potential therapeutic applications of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide in these areas.
In conclusion, 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a chemical compound that has shown promising results in preclinical studies for the treatment of chronic pain and drug addiction. It is a highly selective agonist for the δ-opioid receptor, which allows for the study of the specific effects of δ-opioid receptor activation. Further research is needed to determine the potential therapeutic applications of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide in various conditions and to develop more selective and potent δ-opioid receptor agonists.
Métodos De Síntesis
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine, followed by the reaction of the resulting imine with 5-methyl-3-oxazolidinone. The final step involves the acetylation of the amine group with acetic anhydride. The purity and yield of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can be improved by using chromatographic techniques such as column chromatography or HPLC.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been extensively studied in preclinical models of pain and addiction. It has been shown to be a potent and selective agonist for the δ-opioid receptor, which is primarily expressed in the spinal cord and brain regions involved in pain processing. 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to produce analgesic effects in various animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain.
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has also been studied for its potential use in the treatment of drug addiction. The δ-opioid receptor has been implicated in the regulation of reward and reinforcement pathways in the brain, which are involved in drug addiction. 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of cocaine and heroin addiction, without producing the adverse side effects associated with traditional opioid agonists.
Propiedades
Nombre del producto |
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
|---|---|
Fórmula molecular |
C14H16N2O4 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C14H16N2O4/c1-9-6-13(16-20-9)15-14(17)8-10-4-5-11(18-2)12(7-10)19-3/h4-7H,8H2,1-3H3,(H,15,16,17) |
Clave InChI |
WMBRNCPLZVFMRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC1=CC(=NO1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




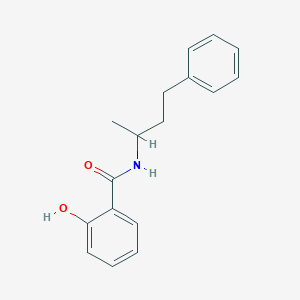
![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
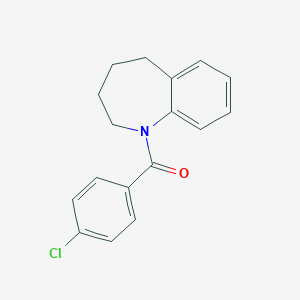
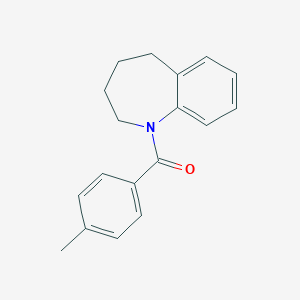
![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)

![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
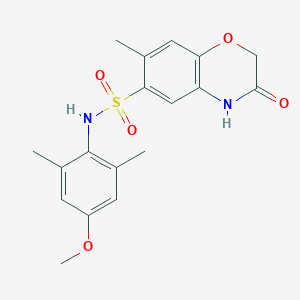
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)